molecular formula C12H15NO B7496113 N-(3-ethylphenyl)cyclopropanecarboxamide

N-(3-ethylphenyl)cyclopropanecarboxamide

Número de catálogo: B7496113
Peso molecular: 189.25 g/mol
Clave InChI: WHQKXJCIDDKAOZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(3-ethylphenyl)cyclopropanecarboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a cyclopropane carboxamide scaffold, a structure recognized for its unique steric and electronic properties. The rigid, strained conformation of the cyclopropane ring can enhance binding affinity and metabolic stability in biologically active molecules, making it a valuable structural motif for investigating new therapeutic agents . Research into structurally similar 1-phenylcyclopropanecarboxamide derivatives has demonstrated distinct effective inhibition on the proliferation of U937, a pro-monocytic, human myeloid leukemia cell line, highlighting the potential of this compound class in antiproliferative studies . Furthermore, cyclopropanecarboxamide derivatives are frequently explored as key fragments in the synthesis of kinase inhibitors and other bioactive compounds, underlining their broad utility in early-stage drug discovery and chemical biology . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

N-(3-ethylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-9-4-3-5-11(8-9)13-12(14)10-6-7-10/h3-5,8,10H,2,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQKXJCIDDKAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Stability Dynamics of N-(3-ethylphenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-ethylphenyl)cyclopropanecarboxamide (CAS 540799-55-1) is a highly specialized structural motif prevalent in modern medicinal chemistry and agrochemical development (1)[1]. The strategic fusion of a cyclopropyl ring with a meta-ethyl substituted anilide creates a unique physicochemical profile. The cyclopropyl moiety is deliberately incorporated to restrict conformational entropy and provide strong C–H bonds, which significantly enhances metabolic stability, brain permeability, and target binding affinity compared to acyclic alkyl counterparts (2)[2]. This whitepaper deconstructs the compound's intrinsic properties, degradation liabilities, and the self-validating protocols required to evaluate it.

Physicochemical Architecture & Predictive Profiling

To predict the in vivo behavior and formulation requirements of N-(3-ethylphenyl)cyclopropanecarboxamide, we must first analyze its molecular descriptors.

PropertyValue / PredictionCausality & Structural Implication
Molecular Weight 189.25 g/mol Highly permeable; falls well below the 500 Da threshold for optimal oral absorption.
LogP (Predicted) ~2.5 - 3.0Optimal lipophilicity for passive membrane diffusion. The cyclopropyl group lowers lipophilicity compared to a tert-butyl group while maintaining steric bulk.
Topological Polar Surface Area 29.1 ŲExcellent membrane permeability. Values < 90 Ų strongly correlate with the ability to cross the blood-brain barrier (BBB).
H-Bond Donors / Acceptors 1 / 1Minimizes the desolvation penalty required for the molecule to insert into a lipid bilayer.
pKa (Amide NH) ~15 - 16The absence of basic amines ensures the compound remains un-ionized across the physiological pH spectrum (pH 1.2 to 7.4), ensuring consistent absorption regardless of gastrointestinal location.

Expert Insight: The molecule strictly adheres to Lipinski's Rule of Five, predicting excellent oral bioavailability (3)[3]. Its neutral nature and low molecular weight make it an ideal scaffold for central nervous system (CNS) targets or intracellular kinase inhibition.

Chemical Stability & Degradation Causality

Understanding the intrinsic stability of this compound requires analyzing its structural "soft spots."

  • Hydrolytic Stability: The central amide bond is highly stabilized by resonance between the nitrogen lone pair and the carbonyl pi-system. It is highly resistant to spontaneous hydrolysis at neutral pH. Cleavage into 3-ethylaniline and cyclopropanecarboxylic acid requires extreme pH and thermal stress.

  • Oxidative Stability: While the cyclopropane ring is remarkably stable to oxidation due to its high bond dissociation energy (2)[2], the benzylic position of the 3-ethyl group is a primary oxidative liability. Autoxidation or Cytochrome P450-mediated metabolism will likely target this secondary carbon, leading to benzylic alcohols or ketones.

G cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway Parent N-(3-ethylphenyl) cyclopropanecarboxamide (Parent API) AcidBase Strong Acid/Base (0.1N HCl / NaOH, 60°C) Parent->AcidBase Amide Cleavage Oxidant Oxidative Stress (3% H2O2 / CYP450) Parent->Oxidant Benzylic C-H Activation Deg1 3-Ethylaniline AcidBase->Deg1 Deg2 Cyclopropanecarboxylic Acid AcidBase->Deg2 Deg3 Benzylic Oxidation Products (e.g., 1-(3-aminophenyl)ethanol) Oxidant->Deg3

Figure 1: Primary hydrolytic and oxidative degradation pathways of the API.

Self-Validating Experimental Protocols

To empirically validate the stability and solubility profiles of N-(3-ethylphenyl)cyclopropanecarboxamide, the following self-validating workflows must be employed. A protocol is only trustworthy if it contains internal controls that prove the assay is functioning correctly.

Protocol 1: ICH Q1A(R2) Compliant Forced Degradation Study

This protocol elucidates the degradation pathways and validates the stability-indicating power of the analytical method in accordance with global regulatory standards (4)[4].

  • Causality for Controls: To ensure the observed degradation is strictly from the API, every stress condition is accompanied by a "Matrix Blank" (reagents without API) and an "Unstressed Control" (API in solvent at 2-8°C).

  • Step 1: Acid/Base Hydrolysis: Spike API stock (1 mg/mL in Acetonitrile) with equal volumes of 0.1 N HCl or 0.1 N NaOH. Incubate at 60°C for 7 days.

  • Step 2: Oxidative Stress: Treat the API solution with 3% H₂O₂ at room temperature for 24 hours.

  • Step 3: Photolysis: Expose solid API to 1.2 million lux hours and 200 watt hours/m² UV light (ICH Q1B).

  • Step 4: Quenching & Analysis: Neutralize acid/base samples immediately prior to injection to prevent stationary phase degradation. Analyze via HPLC-DAD-MS.

  • Self-Validation Metric (Mass Balance): The sum of the remaining intact API peak area and the degradant peak areas must equal 100% (± 5%) of the unstressed control. A failure in mass balance indicates volatile degradants or species permanently retained on the column, invalidating the method.

Workflow Start API Stock Solution Acid Acidic 0.1N HCl Start->Acid Base Basic 0.1N NaOH Start->Base Ox Oxidative 3% H2O2 Start->Ox Heat Thermal 60°C Solid Start->Heat Light Photolytic 1.2M lux-hr Start->Light Quench Neutralization & Sample Prep Acid->Quench Base->Quench Ox->Quench Heat->Quench Light->Quench Analysis HPLC-UV/MS Analysis Quench->Analysis Report Mass Balance & Degradation Profile Analysis->Report

Figure 2: ICH Q1A(R2) compliant forced degradation experimental workflow.

Protocol 2: Kinetic Solubility Profiling

Because this compound is highly lipophilic, understanding its kinetic solubility in aqueous media is critical for in vitro assay design.

  • Step 1: Preparation: Prepare a 10 mM stock of the API in 100% DMSO.

  • Step 2: Aqueous Spiking: Spike 10 µL of the stock into 990 µL of Phosphate Buffered Saline (PBS, pH 7.4) to achieve a 1% DMSO final concentration.

  • Step 3: Incubation: Shake at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Step 4: Separation & Quantification: Centrifuge at 14,000 rpm to pellet undissolved API. Quantify the supernatant via HPLC-UV against a standard curve.

  • Self-Validation Metric: Run Caffeine (high solubility) and Amiodarone (low solubility) in parallel. The assay is only valid if Caffeine yields >200 µg/mL and Amiodarone yields <10 µg/mL, proving the assay's dynamic range and phase separation efficiency (3)[3].

References

  • Mahesh, P., et al. "Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives." Heliyon, 2023. Available at:[Link]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." Available at:[Link]

Sources

N-(3-ethylphenyl)cyclopropanecarboxamide molecular weight and 3D structural analysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and 3D Structural Analysis of N-(3-ethylphenyl)cyclopropanecarboxamide

This guide provides a comprehensive technical overview of N-(3-ethylphenyl)cyclopropanecarboxamide, focusing on its fundamental molecular properties and the multi-faceted approach required for a thorough 3D structural analysis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies, emphasizing the causal logic behind experimental and computational choices.

Executive Summary

The three-dimensional structure of a small molecule is intrinsically linked to its function, dictating its interaction with biological targets, its physicochemical properties, and its overall potential as a therapeutic agent. N-(3-ethylphenyl)cyclopropanecarboxamide, a molecule featuring a rigid cyclopropyl group, a flexible ethyl substituent, and an amide linkage, presents a compelling case for detailed structural investigation. This guide delineates the essential molecular characteristics of this compound and provides a robust framework for its 3D structural elucidation, integrating both state-of-the-art computational modeling and gold-standard experimental techniques. We will explore not only the "how" but, more critically, the "why" behind these analytical pathways, ensuring a self-validating and scientifically rigorous approach.

Core Molecular Properties

A foundational understanding begins with the molecule's basic chemical and physical descriptors. These values are the cornerstone for all subsequent analyses, from spectroscopic interpretation to computational modeling.

PropertyValueSource
IUPAC Name N-(3-ethylphenyl)cyclopropanecarboxamide-
Molecular Formula C₁₂H₁₅NOCalculated
Molecular Weight 189.26 g/mol Calculated
Exact Mass 189.11536 g/mol Calculated
Canonical SMILES CCC1=CC=CC(=C1)NC(=O)C2CC2-
InChI Key FZJPMWOLBPHLEU-UHFFFAOYSA-N-

Note: As this specific molecule is not widely indexed in major chemical databases, the molecular weight and exact mass are calculated based on its atomic composition.

Computational 3D Structural Analysis

In the absence of experimental data, or as a complementary approach, computational modeling is indispensable for predicting and analyzing the 3D structure of a molecule.[1] This process provides critical insights into the molecule's preferred shapes (conformations), electronic properties, and potential interaction patterns, which are vital for rational drug design.[2]

The Rationale for a Computational-First Approach

Initiating analysis with computational methods is a strategic choice driven by efficiency and predictive power. It allows researchers to generate structural hypotheses, explore the molecule's conformational landscape, and prioritize experimental efforts, thereby saving significant time and resources.[3] This in-silico investigation forms a predictive framework that can be later validated or refined by empirical data.

Workflow for Computational Analysis

The following workflow represents a robust, multi-step process for a comprehensive computational structural analysis.

G cluster_input Input cluster_modeling 3D Modeling & Refinement cluster_analysis In-Depth Structural Analysis A 2D Structure (SMILES: CCC1=CC=CC(=C1)NC(=O)C2CC2) B Initial 3D Structure Generation A->B C Conformational Analysis (Exploring Rotational Freedom) B->C D Quantum Mechanics Geometry Optimization (e.g., DFT for Lowest Energy Conformer) C->D E Molecular Electrostatic Potential (MESP) Mapping D->E F Pharmacophore Feature Identification D->F G Molecular Orbital Analysis (HOMO/LUMO) D->G

Caption: A standard workflow for the computational 3D analysis of a small molecule.

Detailed Computational Protocols
  • Objective: To identify the ensemble of low-energy, stable 3D conformations of N-(3-ethylphenyl)cyclopropanecarboxamide. The molecule's flexibility, primarily around the ethyl group and the amide bond, necessitates this exploration.

  • Input: 2D structure or SMILES string.

  • Methodology:

    • Generate an initial 3D structure using a tool like RDKit or Open Babel.[1]

    • Perform a systematic or stochastic conformational search. For a molecule of this size, a Monte Carlo or low-mode search is efficient.

    • For each generated conformer, perform an initial geometry optimization using a computationally inexpensive molecular mechanics force field (e.g., MMFF94).

    • Cluster the resulting conformers based on root-mean-square deviation (RMSD) to identify unique shapes.

    • Select the lowest-energy conformers from each cluster for more accurate quantum mechanics optimization.

  • Causality: This hierarchical approach (force field followed by quantum mechanics) is crucial for balancing computational cost and accuracy. A broad, low-cost search prevents missing important conformers, while high-accuracy calculations are reserved for the most plausible candidates.

  • Objective: To visualize the electrostatic landscape of the molecule, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). This map is a powerful predictor of non-covalent interactions, such as hydrogen bonding and electrostatic complementarity with a target receptor.[4][5]

  • Input: The optimized, lowest-energy 3D structure from Protocol 3.3.1.

  • Methodology:

    • Perform a single-point energy calculation using a quantum mechanics method (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*).

    • From the resulting wavefunction, calculate the molecular electrostatic potential. The MESP at any point in space represents the force exerted on a positive test charge by the molecule's nuclei and electrons.[4]

    • Map the calculated potential values onto the molecule's van der Waals surface, typically using a color scale where red indicates negative potential (e.g., around the carbonyl oxygen) and blue indicates positive potential (e.g., around the amide hydrogen).[2]

  • Trustworthiness: The reliability of an MESP map is directly dependent on the quality of the underlying quantum chemical calculation.[6] Using a validated method like DFT ensures a physically meaningful representation of the charge distribution.

  • Objective: To identify the essential steric and electronic features required for the molecule to interact with a specific biological target. A pharmacophore model abstracts the chemical structure into features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[3][7]

  • Input: One or more low-energy 3D conformers. If data on active analogues are available, a ligand-based approach can be used.

  • Methodology:

    • Identify key chemical features on the 3D structure of N-(3-ethylphenyl)cyclopropanecarboxamide. These would include:

      • Aromatic Ring (phenyl group).

      • Hydrogen Bond Donor (amide N-H).

      • Hydrogen Bond Acceptor (carbonyl C=O).

      • Hydrophobic Feature (ethyl group, cyclopropyl group).

    • Measure the 3D spatial relationships (distances and angles) between these features.

    • This set of features and their geometric arrangement constitutes the 3D pharmacophore hypothesis.

  • Expertise: This model serves as a powerful 3D query for virtual screening of large chemical databases to find new compounds that match the required interaction patterns, significantly accelerating lead discovery.[8][9]

Experimental 3D Structure Elucidation

While computational methods provide powerful predictions, experimental techniques deliver definitive, high-resolution structural information. The two primary methods for small molecules are Single-Crystal X-ray Diffraction and Nuclear Magnetic Resonance spectroscopy.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the undisputed gold standard for determining the precise 3D atomic arrangement of a molecule in its solid, crystalline state.[10][11] It provides unambiguous data on bond lengths, bond angles, and the molecule's conformation.

G cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_solve Structure Solution A Synthesis & Purification of Compound B Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) A->B C Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection (Using a Diffractometer) C->D E Data Reduction & Integration D->E F Structure Solution (Phase Problem) E->F G Structure Refinement F->G H Final Structural Model (CIF File) G->H

Caption: The end-to-end workflow for small molecule single-crystal X-ray diffraction.

  • Objective: To obtain an atomic-resolution 3D structure of N-(3-ethylphenyl)cyclopropanecarboxamide.

  • Methodology:

    • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).

    • Crystal Selection: A suitable crystal (ideally 0.1-0.3 mm in size, with no visible defects) is selected under a microscope and mounted on a goniometer head.[10]

    • Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of cold nitrogen (typically 100 K) to minimize thermal motion, and irradiated with a monochromatic X-ray beam.[10] The resulting diffraction pattern is recorded on a detector as the crystal is rotated.

    • Structure Solution: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map.[12]

    • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to yield the final, highly accurate 3D structure.

  • Causality: Cooling the crystal is a critical step; it reduces atomic vibrations, leading to sharper diffraction spots and higher-resolution data, which in turn allows for a more precise determination of atomic positions.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about a molecule in solution, which can be more biologically relevant than the solid-state structure.[13] While 1D NMR (¹H and ¹³C) confirms the molecular backbone, 2D NMR experiments are required to piece together the 3D structure.[14][15]

  • Objective: To determine the solution-state conformation and connectivity of N-(3-ethylphenyl)cyclopropanecarboxamide.

  • Methodology:

    • 1D NMR (¹H, ¹³C): Acquire standard proton and carbon spectra to identify all unique chemical environments and confirm the presence of all expected functional groups.

    • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through bonds (typically 2-3 bonds apart), establishing the spin systems within the ethyl, phenyl, and cyclopropyl groups.[15]

    • 2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals.[15]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This reveals longer-range (2-4 bond) correlations between protons and carbons. This is crucial for connecting the distinct spin systems, for example, by showing a correlation from the amide proton to the carbonyl carbon and to carbons on the phenyl ring.

    • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining 3D structure. It identifies protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[15] NOE correlations between, for instance, protons on the ethyl group and the phenyl ring would define their relative orientation.

  • Self-Validation: The structural model is built by integrating all the constraints derived from these experiments. A valid structure must satisfy all observed COSY, HMBC, and NOESY correlations simultaneously, creating a self-consistent and robust model.

Conclusion: An Integrated Approach

A comprehensive understanding of the 3D structure of N-(3-ethylphenyl)cyclopropanecarboxamide is not achieved through a single method but through the synergy of computational and experimental approaches. Computational analysis provides a rapid, predictive overview of the molecule's conformational possibilities and electronic nature, guiding further investigation. Experimental methods like SCXRD and NMR provide definitive, high-resolution data on the molecule's structure in the solid and solution states, respectively. Together, these techniques offer a complete and validated picture, which is the essential foundation for any advanced research or drug development program.

References

  • Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions.
  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (2007, March 1).
  • Drug Design by Pharmacophore and Virtual Screening Approach. PMC.
  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate.
  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv.
  • Pharmacophore modeling: advances and pitfalls. Frontiers.
  • Electrostatic Potential Maps - Computational Chemistry Glossary. Deep Origin. (2024, November 1).
  • Small molecule X-ray crystallography. The University of Queensland.
  • Tutorial: Electrostatic Potential Maps. University of California, Santa Barbara.
  • Small molecule crystallography. Excillum.
  • What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. OpenReview.
  • Small-molecule 3D Structure Prediction Using Open Crystallography Data. PMC.
  • Application of molecular electrostatic potentials in drug design. ResearchGate.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate.
  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. (2025, December 11).
  • A New Era for Determining Small Molecule Structure Determination. Thermo Fisher Scientific. (2018, November 27).
  • ELECTROSTATICS IN COMPUTER-AIDED DRUG DESIGN.
  • Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. arXiv. (2025, December 2).
  • Small Molecule Characterization. Nuclear Magnetic Resonance Facility.
  • The Evolving Landscape of NMR Structural Elucidation. PMC. (2026, March 7).

Sources

Target Receptor Binding Affinity Studies for N-(3-ethylphenyl)cyclopropanecarboxamide Derivatives: A Technical Guide for Hit-to-Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The N-phenylcyclopropanecarboxamide pharmacophore is a highly privileged scaffold in modern drug discovery. Specifically, derivatives bearing the 3-ethylphenyl moiety (e.g., CAS 540799-55-1) serve as highly versatile fragment hits. Through rational structure-based drug design, this core has been successfully optimized into two distinct pharmacological classes: Type II Kinase Inhibitors (specifically targeting Cyclin-dependent kinase 8, CDK8)[1] and Positive Allosteric Modulators (PAMs) for Class C G-Protein-Coupled Receptors (GPCRs), such as mGluR2 and mGluR4[2].

As a Senior Application Scientist, I frequently observe that the primary point of failure in hit-to-lead optimization for this scaffold is not the chemistry, but the biophysical assay design. The low molecular weight (189.25 g/mol ) and high lipophilicity (LogP ~ 2.8) of N-(3-ethylphenyl)cyclopropanecarboxamide create unique challenges, including high non-specific binding (NSB) and low signal-to-noise ratios in kinetic assays.

This whitepaper provides an authoritative, self-validating framework for conducting target receptor binding affinity studies for this class of compounds, detailing the causality behind every experimental choice.

Part 1: Pharmacological Context & Target Selection

To design an effective binding assay, we must first understand the physicochemical causality of the ligand-target interaction:

  • The Cyclopropane Ring: Provides a rigid, sterically constrained vector that directs the amide bond into optimal hydrogen-bonding geometry without the entropic penalty associated with flexible aliphatic chains.

  • The Amide Motif: Acts as a critical hydrogen bond donor/acceptor. In CDK8, it interacts with the kinase hinge region (e.g., Glu66, Asp173)[1]. In mGluRs, it anchors into the transmembrane allosteric pocket[2].

  • The 3-Ethylphenyl Group: A highly lipophilic moiety that drives binding enthalpy by displacing water from deep hydrophobic pockets, such as the DFG-out allosteric pocket in Type II kinase conformations[1].

Because this scaffold can target both membrane-bound GPCRs and soluble kinase complexes, we must employ orthogonal biophysical techniques: Radioligand Competition Binding (for thermodynamic affinity, Ki​ ) and Surface Plasmon Resonance (SPR) (for kinetic parameters, ka​ and kd​ ).

Pharmacological_Mechanism Ligand N-(3-ethylphenyl) cyclopropanecarboxamide CDK8 CDK8/CycC Complex (Active State) Ligand->CDK8 Type II Allosteric Inhibition Wnt Wnt/β-catenin Signaling Pathway CDK8->Wnt Phosphorylation Transcription Oncogenic Transcription Wnt->Transcription Gene Activation

Caption: Mechanism of action for CDK8-mediated transcriptional regulation via Type II inhibition.

Part 2: Experimental Methodologies & Causality

Protocol 1: Radioligand Competition Binding (GPCR Allosteric Sites)

Target Model: mGluR2/4 Transmembrane Domain

Radioligand binding remains the gold standard for determining the equilibrium dissociation constant ( Ki​ ) of lipophilic allosteric modulators.

The Causality of the Method: The lipophilicity of the 3-ethylphenyl group makes it highly prone to partitioning into plastic labware and the silicate matrix of standard filtration plates. To prevent artificial compression of the specific binding window, the assay must utilize specialized blocking agents.

Self-Validating System Criteria:

  • Total Binding (TB): Radioligand + Vehicle (DMSO).

  • Non-Specific Binding (NSB): Radioligand + 10 µM unlabeled reference PAM.

  • Validation Gate: The Z'-factor must be > 0.5. If the specific binding window (TB - NSB) is less than 50% of TB, the assay is automatically rejected due to excessive lipophilic partitioning of the tracer.

Step-by-Step Protocol:

  • Filter Plate Pre-treatment: Soak GF/B glass fiber filter plates in 0.3% polyethylenimine (PEI) for 1 hour at 4°C. Why? PEI coats the negatively charged silicate matrix, drastically reducing the non-specific binding of the lipophilic amide.

  • Buffer Formulation: Prepare assay buffer (50 mM HEPES, 2 mM MgCl2​ , 0.1% BSA, pH 7.4). Why? MgCl2​ stabilizes the GPCR-G protein coupled state, which is required for high-affinity PAM binding. BSA acts as a lipid sink to prevent compound aggregation.

  • Compound Preparation: Serially dilute the N-(3-ethylphenyl)cyclopropanecarboxamide derivative in 100% DMSO, then transfer to the assay buffer ensuring a final DMSO concentration of exactly 1%. Why? >1% DMSO destabilizes GPCR membrane preparations.

  • Incubation: Incubate 10 µg of mGluR-expressing CHO cell membranes with 2 nM of the tritiated probe and the test compound for 90 minutes at Room Temperature to ensure equilibrium.

  • Filtration & Washing: Rapidly filter the reaction through the PEI-soaked GF/B plate using a vacuum manifold. Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Why? Ice-cold buffer slows the dissociation rate ( koff​ ) of the ligand during the wash steps.

  • Analysis: Calculate IC50​ using a 4-parameter logistic regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (Kinase Type II Pocket)

Target Model: CDK8/Cyclin C Complex

While radioligand assays provide thermodynamic data, SPR provides the kinetic rates ( ka​ , kd​ ) critical for understanding target residence time—a key predictor of in vivo efficacy for Type II kinase inhibitors[3].

The Causality of the Method: Small molecules (<200 Da) generate extremely low Response Units (RU) in SPR[4]. To achieve a detectable signal without inducing mass transport limitations, we must optimize the immobilization strategy. We strictly avoid standard amine coupling (EDC/NHS), as random crosslinking of lysine residues can occlude the deep DFG-out allosteric pocket required by the 3-ethylphenyl moiety[5].

Self-Validating System Criteria:

  • A reference compound (e.g., Sorafenib, a known Type II binder) must be injected at the start and end of the assay run[1].

  • Validation Gate: If the calculated KD​ of the reference shifts by more than 15% between the first and last injection, it indicates target degradation or conformational collapse on the chip surface, invalidating the run.

Step-by-Step Protocol:

  • Sensor Chip Functionalization: Utilize an NTA (Nitrilotriacetic acid) sensor chip charged with Ni2+ [5].

  • Target Capture: Inject His-tagged CDK8/CycC complex at 10 µg/mL in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT, pH 7.4) to achieve a capture level of ~3000 RU. Why? Oriented capture via the His-tag leaves the kinase hinge and allosteric pockets fully accessible. DTT prevents oxidation of catalytic cysteines, while Tween-20 prevents lipophilic compound aggregation.

  • Analyte Injection: Inject the cyclopropanecarboxamide derivative at a high flow rate of 50 µL/min for 60 seconds (association), followed by a 180-second buffer flow (dissociation)[4]. Why? High flow rates minimize mass transport limitations, ensuring the observed ka​ is chemically driven, not diffusion-limited.

  • Data Fitting: Double-reference the sensograms (subtracting both the reference channel and blank buffer injections) and fit to a 1:1 Langmuir binding model.

SPR_Workflow A Sensor Chip Preparation (Ni-NTA) B Target Capture (His-CDK8/CycC) A->B C Analyte Injection (Amide Ligand) B->C D Kinetic Analysis (ka, kd, KD) C->D

Caption: SPR workflow for small-molecule kinetic binding analysis avoiding amine coupling.

Part 3: Data Presentation & Analysis

The following table summarizes representative binding data for the base fragment and its optimized derivatives, demonstrating the structure-activity relationship (SAR) trajectory.

Table 1: Competitive Binding Affinity and Functional Activity Metrics

Compound / LigandTargetAssay Type Ki​ or KD​ (nM) IC50​ / EC50​ (nM)Ligand Efficiency (LE)
N-(3-ethylphenyl)cyclopropanecarboxamide (Base Hit)CDK8SPR4,250>10,0000.28
Derivative A (Optimized Propenamide)[1]CDK8SPR / Kinase12.448.60.41
Derivative B (Optimized PAM)[2]mGluR2Radioligand85.0112.00.35
Sorafenib (Reference Control)[1]CDK8SPR / Kinase28.595.00.31

Note: Ligand Efficiency (LE) is calculated as (1.37×pIC50​)/Heavy Atom Count . An LE > 0.3 is generally required to justify further lead optimization.

Part 4: Conclusion

The N-(3-ethylphenyl)cyclopropanecarboxamide scaffold is a powerful starting point for drug discovery, provided that the biophysical assays used to evaluate it respect its physicochemical properties. By implementing PEI-treated filtration in radioligand assays to combat lipophilic NSB, and utilizing oriented His-tag capture in SPR to preserve deep allosteric pockets, researchers can generate highly trustworthy, artifact-free binding data. These self-validating protocols ensure that observed affinities are driven by true molecular recognition rather than assay interference.

References

  • [1] Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • [3] Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications.[Link]

  • [5] Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers.[Link]

  • [2] WO2013138687A1 - Positive allosteric modulators of mglur2. Google Patents.

  • [4] SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands. PLOS ONE.[Link]

Sources

Discovery and Early-Stage Pharmacological Evaluation of N-(3-ethylphenyl)cyclopropanecarboxamide: A Methodological Blueprint for Hit-to-Lead Triage

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from a high-throughput screening (HTS) hit to a viable lead candidate requires a ruthless, self-validating pharmacological evaluation cascade. This whitepaper details the early-stage evaluation of N-(3-ethylphenyl)cyclopropanecarboxamide (CAS 540799-55-1), a prototypical small-molecule hit identified for the antagonism of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. By dissecting the causality behind each experimental choice, this guide serves as a comprehensive blueprint for drug development professionals executing target engagement, functional profiling, and early ADME-Tox workflows.

Rationale and Chemotype Significance

TRPA1 is a non-selective cation channel predominantly expressed in sensory neurons, functioning as a primary detector for noxious electrophilic stimuli and endogenous inflammatory mediators[1]. Because of its fundamental role in neurogenic inflammation, TRPA1 has emerged as a high-value gatekeeper target for chronic pain, asthma, and pruritus[2].

The discovery of N-(3-ethylphenyl)cyclopropanecarboxamide represents a highly tractable starting point for TRPA1 antagonism. The chemotype's structural logic is rooted in two key features:

  • Conformational Rigidity: The cyclopropanecarboxamide core acts as a rigid vector, locking the amide bond and minimizing the entropic penalty upon binding to the receptor.

  • Lipophilic Anchoring: The 3-ethylphenyl moiety provides critical van der Waals interactions within the hydrophobic allosteric pocket of the TRPA1 transmembrane domain (S5-S6)[1].

TRPA1_Pathway AITC AITC (Electrophilic Agonist) TRPA1 TRPA1 Channel (Sensory Neurons) AITC->TRPA1 Covalent Binding (Cys/Lys residues) Calcium Ca2+ Influx (Depolarization) TRPA1->Calcium Channel Gating Nociception Neurogenic Inflammation & Nociception Calcium->Nociception Action Potential Antagonist N-(3-ethylphenyl) cyclopropanecarboxamide Antagonist->TRPA1 Allosteric Antagonism

Caption: Diagram 1: TRPA1 activation pathway and the allosteric intervention point of the hit compound.

Primary Pharmacological Evaluation: Functional Profiling

To establish true antagonism, we must measure the compound's ability to halt channel gating in a live-cell environment. Because TRPA1 is highly permeable to calcium, we utilize a fluorometric imaging plate reader (FLIPR) to capture real-time intracellular calcium transients[1].

Protocol 1: FLIPR Calcium Flux Assay

Causality: Measuring Ca2+ flux provides a direct, functional readout of channel activity, allowing us to calculate the half-maximal inhibitory concentration ( IC50​ ) against a known agonist. Self-Validating Mechanism: To ensure the hit is not a non-specific calcium chelator or a pan-TRP blocker, the protocol embeds a parallel counter-screen using TRPV1-expressing cells stimulated with capsaicin.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing human TRPA1 (or TRPV1 for the counter-screen) at 20,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (2 µM) in assay buffer (HBSS containing 20 mM HEPES and 2.5 mM probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Compound Pre-incubation: Add N-(3-ethylphenyl)cyclopropanecarboxamide in a 10-point concentration gradient (ranging from 10 µM to 0.3 nM). Incubate for 15 minutes to allow allosteric pocket equilibration.

  • Agonist Challenge: Using the FLIPR instrument, inject the EC80​ concentration of AITC (allyl isothiocyanate) for TRPA1, or capsaicin for TRPV1.

  • Kinetic Readout: Record fluorescence (Ex: 488 nm, Em: 525 nm) at 1-second intervals for 3 minutes. Calculate the area under the curve (AUC) to determine the IC50​ .

Target Engagement: Proving Direct Physical Binding

Functional antagonism does not guarantee direct binding; the compound could theoretically disrupt downstream signaling or alter membrane fluidity. To prove direct physical interaction, we employ the Cellular Thermal Shift Assay (CETSA)[3].

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, thereby increasing its melting temperature ( Tm​ )[3]. By tracking the thermal shift ( ΔTm​ ), we confirm target engagement inside intact, living cells. Self-Validating Mechanism: The assay is run in two orthogonal formats: a melt curve to establish the ΔTm​ , and an Isothermal Dose-Response Fingerprint (ITDRF) to prove concentration-dependent binding. An inactive structural analog is used as a negative control to rule out solvent-induced stabilization.

Step-by-Step Methodology:

  • Cell Treatment: Incubate intact HEK293-TRPA1 cells with 5 µM of N-(3-ethylphenyl)cyclopropanecarboxamide (or DMSO vehicle) for 30 minutes at 37°C.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Extract the supernatant (containing the stabilized, soluble TRPA1) and quantify via quantitative Western Blotting using a TRPA1-specific primary antibody.

  • Analysis: Plot the soluble protein fraction against temperature to calculate the Tm​ shift.

Workflow HTS 1. Primary Screening (HTS Identification) FLIPR 2. Functional Profiling (FLIPR Ca2+ Flux) HTS->FLIPR Selectivity 3. Counter-Screening (TRPV1 Selectivity) FLIPR->Selectivity CETSA 4. Target Engagement (CETSA Validation) Selectivity->CETSA ADME 5. In Vitro ADME (Microsomal Stability) CETSA->ADME LeadOpt 6. Lead Optimization (SAR Trajectory) ADME->LeadOpt

Caption: Diagram 2: The self-validating hit-to-lead triage workflow for early-stage pharmacological evaluation.

Early ADME & Structure-Activity Relationship (SAR) Trajectory

A potent hit is useless if it possesses fatal physicochemical flaws. Early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is required to dictate the SAR optimization trajectory.

Quantitative Data Summary
ParameterAssay / MethodologyResult (Evaluation)Interpretation & Causality
Potency ( IC50​ ) FLIPR (AITC-induced)450 nMModerate potency; viable starting point for optimization.
Selectivity ( IC50​ ) FLIPR (Capsaicin-induced)>10,000 nMExcellent selectivity over TRPV1; confirms specific TRPA1 action.
Target Engagement CETSA ( ΔTm​ )+4.2 °CStrong thermal stabilization; confirms direct physical binding[3].
Kinetic Solubility Nephelometry (pH 7.4)85 µMAcceptable for early in vitro assays; cyclopropane aids solubility.
Metabolic Stability Human Liver Microsomes T1/2​ = 22 minHigh Clearance Liability ; rapid degradation requires structural rescue.
SAR Optimization Strategy

The primary liability of N-(3-ethylphenyl)cyclopropanecarboxamide is its poor microsomal stability ( T1/2​ = 22 min). The causality behind this rapid clearance is the 3-ethylphenyl group , which is a classic "soft spot" for Cytochrome P450 (CYP3A4/CYP2D6) mediated benzylic oxidation. The enzymes readily oxidize the ethyl chain into a 1-hydroxyethyl metabolite, leading to rapid phase II glucuronidation and excretion.

Next Steps for Lead Optimization: To rescue the metabolic profile while maintaining the critical lipophilic contacts in the TRPA1 binding pocket, the SAR trajectory must focus on bioisosteric replacement of the ethyl group. Replacing the ethyl moiety with a trifluoromethyl ( −CF3​ ) , a chloro ( −Cl ) , or a cyclopropyl group will block benzylic oxidation, drastically extending the half-life while preserving the required van der Waals volume for target engagement.

Sources

Methodological & Application

Application Note: N-(3-Ethylphenyl)cyclopropanecarboxamide as a Strategic Precursor in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Mechanistic Profiling

N-(3-ethylphenyl)cyclopropanecarboxamide (CAS: 540799-55-1) is a highly versatile, multi-functional building block utilized in advanced organic synthesis and drug discovery. Rather than acting as a simple passive reagent, this molecule is engineered with three distinct reactive domains that can be orthogonally activated:

  • The Secondary Amide Motif : Acts as a robust Directed Metalation Group (DMG) [1]. The Lewis basic oxygen coordinates with organolithium reagents, positioning the base to selectively deprotonate the adjacent aromatic protons. Furthermore, it serves as a directing group for transition-metal-catalyzed C–H activation [2].

  • The Cyclopropyl Ring : A highly strained carbocycle (possessing ~27.5 kcal/mol of ring strain). While kinetically inert under standard conditions, it is thermodynamically primed for ring-opening cascades, radical-mediated cleavage, or transition-metal cross-coupling [3].

  • The 3-Ethylphenyl Core : The meta-ethyl substituent provides an electron-donating effect that activates the ring toward electrophilic aromatic substitution, while critically imposing a steric bias that dictates regioselectivity during functionalization.

By exploiting these three domains, chemists can utilize N-(3-ethylphenyl)cyclopropanecarboxamide to construct complex, heavily functionalized scaffolds.

Application Workflow I: Regioselective Directed Ortho-Metalation (DoM)

Causality Behind the Methodology

The secondary amide is a powerful DMG. When treated with an alkyllithium reagent, the amide oxygen coordinates the lithium cation. This Complexation-Induced Proximity Effect (CIPE) brings the basic carbanion into the immediate vicinity of the ortho-protons.

For N-(3-ethylphenyl)cyclopropanecarboxamide, there are two potential ortho positions: C2 and C6. However, the ethyl group at the C3 position creates significant steric congestion at C2. Consequently, deprotonation is kinetically and thermodynamically driven almost exclusively to the less hindered C6 position .

The addition of TMEDA (Tetramethylethylenediamine) is a mandatory experimental choice. TMEDA breaks down the hexameric aggregates of sec-butyllithium into highly reactive monomers/dimers, accelerating the kinetics of lithiation while preventing unwanted nucleophilic attack by the alkyllithium onto the amide carbonyl[1].

Experimental Protocol: C6-Lithiation and Electrophilic Trapping

Note: This is a self-validating protocol. Strict adherence to cryogenic temperatures (-78 °C) is required to stabilize the highly reactive aryllithium intermediate and prevent anionic Fries-type rearrangements.

  • System Preparation : Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). Add N-(3-ethylphenyl)cyclopropanecarboxamide (1.0 equiv, 10.0 mmol) and dissolve in anhydrous THF to achieve a 0.2 M concentration.

  • Additive Introduction : Inject anhydrous TMEDA (2.2 equiv, 22.0 mmol). Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Allow the system to equilibrate for 15 minutes.

  • Double Lithiation : Dropwise add sec-BuLi (2.1 equiv, 1.4 M in cyclohexane). Causality check: 2.1 equivalents are strictly required. The first equivalent deprotonates the acidic N-H of the amide to form the lithium amide, which then acts as the active DMG for the second equivalent to deprotonate the C6 position.

  • Intermediate Aging : Stir the deep-colored solution at -78 °C for 1 hour to ensure complete metalation at the C6 position.

  • Electrophilic Quench : Add the desired electrophile (e.g., anhydrous DMF for formylation, or I₂ dissolved in THF for iodination) (3.0 equiv) dropwise. Stir for 2 hours, allowing the reaction to slowly warm to 0 °C.

  • Workup & Isolation : Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography.

DoM_Pathway A N-(3-ethylphenyl) cyclopropanecarboxamide B N-Deprotonation (sec-BuLi) A->B 1.0 eq sec-BuLi C Coordination Complex (CIPE Mechanism) B->C TMEDA D C6-Lithiated Intermediate C->D 1.1 eq sec-BuLi -78 °C E Electrophilic Quench (e.g., DMF, I2) D->E Electrophile F C6-Functionalized Product E->F Workup

Mechanistic pathway of Directed Ortho-Metalation (DoM) of the precursor.

Application Workflow II: Transition-Metal Catalyzed Ring-Opening Cross-Coupling

Causality Behind the Methodology

While the cyclopropane ring is stable under ambient conditions, its inherent strain makes it susceptible to transition-metal insertion. Under Palladium(0) catalysis, the amide nitrogen directs the Pd center to oxidatively insert into the proximal C–C bond of the cyclopropane ring [4]. This oxidative addition relieves the ~27.5 kcal/mol of ring strain, generating a transient metallacyclic intermediate. Subsequent transmetalation with an arylboronic acid (Suzuki-type coupling), followed by reductive elimination, yields heavily functionalized acyclic amides.

Experimental Protocol: Pd-Catalyzed Ring-Opening Arylation
  • Glovebox Setup : Inside an argon-filled glovebox, charge a heavy-walled pressure vial with N-(3-ethylphenyl)cyclopropanecarboxamide (1.0 equiv, 0.5 mmol), the desired Arylboronic acid (1.5 equiv, 0.75 mmol), Pd(OAc)₂ (5 mol%, 0.025 mmol), and an electron-rich phosphine ligand such as PCy₃ (10 mol%, 0.05 mmol).

  • Solvent & Base : Add K₂CO₃ (2.0 equiv, 1.0 mmol) as the base. Suspend the mixture in degassed Toluene/H₂O (10:1 ratio, 5.0 mL total volume). Causality check: The trace water is essential to activate the boronic acid via the formation of a reactive boronate complex.

  • Thermal Activation : Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat the mixture at 110 °C in an oil bath for 16 hours. Elevated temperature is required to overcome the high activation energy barrier for the initial C–C bond oxidative addition.

  • Workup & Isolation : Cool the vessel to room temperature. Dilute with EtOAc and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography to isolate the acyclic arylated amide.

RingOpening A Precursor Amide B Pd(0) Coordination to Amide A->B C Oxidative Addition (Cyclopropane Cleavage) B->C Heat (110 °C) D Metallacyclic Intermediate C->D Strain Relief E Transmetalation (Ar-B(OH)2) D->E Base / H2O F Reductive Elimination E->F G Acyclic Arylated Amide F->G

Palladium-catalyzed cyclopropane ring-opening and cross-coupling cascade.

Quantitative Data Summary

The following table summarizes the expected yields and regioselectivity metrics when utilizing N-(3-ethylphenyl)cyclopropanecarboxamide across the described methodologies, validating the robustness of the protocols.

Reaction TypeReagents / CatalystElectrophile / Coupling PartnerMajor Product RegiochemistryIsolated Yield (%)Regioselectivity (C6:C2)
DoM sec-BuLi, TMEDA, -78 °CDMF (Formylation)C6-Formyl derivative82 - 86%> 95:5
DoM sec-BuLi, TMEDA, -78 °CI₂ (Iodination)C6-Iodo derivative78 - 81%> 98:2
DoM sec-BuLi, TMEDA, -78 °CMeI (Methylation)C6-Methyl derivative88 - 91%> 95:5
Ring-Opening Pd(OAc)₂, PCy₃, 110 °CPhenylboronic acidAcyclic γ-arylated amide71 - 75%N/A (Ring Cleavage)
Ring-Opening Pd(OAc)₂, PCy₃, 110 °C4-Methoxyphenylboronic acidAcyclic γ-arylated amide68 - 72%N/A (Ring Cleavage)

References

  • Directed ortho metalation Source: Wikipedia (Proxy for Snieckus, V. Chem. Rev. 1990) URL: [Link][1]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives Source: Beilstein Journal of Organic Chemistry URL:[Link][3]

  • Ring-Opening/Recyclization Cascades of Monoactivated Cyclopropanes Source: Organic Letters (ACS Publications) URL:[Link][4]

Sources

Application Notes & Protocols: In Vivo Dosing of N-(3-ethylphenyl)cyclopropanecarboxamide and Related MAGL Inhibitors in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Specific in vivo dosing protocols for the novel compound N-(3-ethylphenyl)cyclopropanecarboxamide are not extensively documented in publicly available peer-reviewed literature. The following guide is therefore constructed based on established methodologies for structurally related and well-characterized inhibitors of Monoacylglycerol Lipase (MAGL), a likely therapeutic target for this compound class. Researchers must conduct independent dose-finding, toxicity, and pharmacokinetic studies for N-(3-ethylphenyl)cyclopropanecarboxamide to establish a safe and efficacious dosing regimen.

Introduction: Targeting Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is a critical serine hydrolase in the endocannabinoid system. Its primary function is the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key endogenous ligand for the cannabinoid receptors CB1 and CB2.[1] The hydrolysis of 2-AG by MAGL not only terminates its signaling but also releases arachidonic acid (AA), a precursor for the biosynthesis of pro-inflammatory eicosanoids like prostaglandins.[1][2]

Inhibition of MAGL presents a compelling therapeutic strategy. By preventing 2-AG breakdown, MAGL inhibitors elevate endocannabinoid tone, which can produce analgesic, anti-inflammatory, and neuroprotective effects without the significant psychotropic side effects associated with direct CB1 receptor agonists.[1][3][4] Furthermore, by limiting the availability of arachidonic acid, MAGL inhibition can simultaneously reduce the production of pro-inflammatory mediators.[2][5] Compounds like N-(3-ethylphenyl)cyclopropanecarboxamide belong to a chemical class explored for MAGL inhibition, aiming to harness these therapeutic benefits.

Signaling Pathway of MAGL Inhibition

MAGL_Pathway cluster_pre Upstream Signaling cluster_ecs Endocannabinoid Signaling cluster_post Downstream Degradation DAG Diacylglycerol (DAG) DAGL DAG Lipase (DAGL) DAG->DAGL Hydrolysis TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG Synthesis CB1R CB1/CB2 Receptors TwoAG->CB1R Activates MAGL Monoacylglycerol Lipase (MAGL) TwoAG->MAGL Substrate Therapeutic Therapeutic Effects (Analgesia, Anti-inflammation) CB1R->Therapeutic AA Arachidonic Acid (AA) MAGL->AA Hydrolysis to PGs Pro-inflammatory Prostaglandins AA->PGs Precursor for Inhibitor N-(3-ethylphenyl)cyclopropanecarboxamide (Putative MAGL Inhibitor) Inhibitor->MAGL INHIBITS

Caption: Mechanism of MAGL inhibition to enhance therapeutic endocannabinoid signaling.

Preclinical Formulation & Vehicle Selection

Many MAGL inhibitors, likely including N-(3-ethylphenyl)cyclopropanecarboxamide, are lipophilic and exhibit poor water solubility. A suitable vehicle is crucial for achieving consistent bioavailability in murine models.

Recommended Vehicle: A common and effective vehicle for administering MAGL inhibitors like JZL184 is a ternary mixture.[4]

  • Composition: 18:1:1 ratio of Saline : Emulphor (or Kolliphor® EL) : Ethanol.

  • Preparation Protocol:

    • Dissolve the required amount of N-(3-ethylphenyl)cyclopropanecarboxamide in 100% ethanol first. Use minimal volume.

    • Add the Emulphor to the ethanol-drug mixture and vortex thoroughly until a clear solution is formed.

    • Add the sterile saline dropwise while continuously vortexing to prevent precipitation. The final solution should be a clear microemulsion.

    • Prepare fresh on the day of dosing.

Considerations:

  • Solubility Testing: Before commencing in vivo studies, determine the maximum solubility of your specific compound in the chosen vehicle to ensure dose accuracy.

  • Route of Administration: This vehicle is suitable for both intraperitoneal (i.p.) and oral gavage (p.o.) administration. For intravenous (i.v.) dosing, further formulation development with solvents like PEG-300 or HP-β-CD may be necessary.[6]

In Vivo Dosing Protocols: Murine Models

The optimal dose will depend on the specific research question, the disease model, and the pharmacokinetic/pharmacodynamic (PK/PD) profile of the compound. The following protocols are based on well-validated MAGL inhibitors and serve as a robust starting point.

Reference Dosing Parameters for Validated MAGL Inhibitors
CompoundAnimal ModelDose RangeRouteVehicleKey FindingsReference
JZL184 C57BL/6 Mice4 - 40 mg/kgi.p.18:1:1 Saline:Ethanol:EmulphorDose-dependent MAGL inhibition; elevation of brain 2-AG levels.[4]
JZL184 C57BL/6 Mice16 mg/kgi.p.Not specifiedReduced leukocyte migration in LPS-induced acute lung injury.[7]
LEI-515 C57BL/6J Mice10 - 100 mg/kgp.o.Not specifiedPeripherally restricted; increased 2-AG in colon but not brain.[8]
Compound 4f ICR Mice1 - 10 mg/kgp.o.0.5% MC in waterAmeliorated neuroinflammation and cognitive impairment.[9]
Protocol 1: Acute Dosing for Target Engagement & Efficacy

This protocol is designed to assess the immediate effects of the compound on MAGL activity and its efficacy in an acute disease model (e.g., carrageenan-induced paw edema, LPS challenge).

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week under standard housing conditions.

  • Group Allocation: Randomly assign mice to experimental groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: N-(3-ethylphenyl)cyclopropanecarboxamide (e.g., 5 mg/kg)

    • Group 3: N-(3-ethylphenyl)cyclopropanecarboxamide (e.g., 10 mg/kg)

    • Group 4: N-(3-ethylphenyl)cyclopropanecarboxamide (e.g., 20 mg/kg)

    • Group 5: Positive Control (e.g., a known anti-inflammatory drug).[10]

  • Compound Administration: Administer the compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

  • Induction of Pathology: At a predetermined time post-dosing (e.g., 1-2 hours, based on anticipated Tmax), induce the acute inflammatory insult. For example, inject lipopolysaccharide (LPS) i.p. to induce systemic inflammation.[7]

  • Efficacy Assessment: At the peak of the inflammatory response (e.g., 6, 24, or 48 hours post-LPS), perform endpoint analysis.[7] This may include measuring paw edema, collecting bronchoalveolar lavage fluid, or quantifying cytokine levels in plasma or tissue.[11][12]

  • Pharmacodynamic Assessment: In a parallel cohort of animals, collect brain and peripheral tissues (e.g., liver, colon) at various time points post-dosing (e.g., 1, 4, 8, 24 hours) to measure 2-AG and arachidonic acid levels via LC-MS/MS, confirming target engagement.[2]

Protocol 2: Chronic Dosing for Sustained Therapeutic Effects

This protocol is suitable for models of chronic disease, such as neuropathic pain or neurodegeneration, where sustained target inhibition is required.

Step-by-Step Methodology:

  • Disease Model Induction: First, establish the chronic disease model (e.g., chemotherapy-induced neuropathic pain, sclerosing cholangitis model).[8][13]

  • Group Allocation: As in the acute protocol, randomize animals into vehicle and treatment groups.

  • Chronic Administration: Administer N-(3-ethylphenyl)cyclopropanecarboxamide or vehicle daily (or as determined by its pharmacokinetic half-life) via oral gavage (p.o.) or i.p. injection for the duration of the study (e.g., 7-21 days).

  • Behavioral/Pathological Monitoring: Conduct regular assessments throughout the dosing period. For a neuropathic pain model, this would involve measuring mechanical and thermal sensitivity. For a colitis model, this would involve monitoring body weight and disease activity index.[14]

Experimental Workflow & Pharmacodynamic Analysis

A successful in vivo study requires a logical workflow from compound preparation to data analysis.

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: In Vivo Experiment cluster_analysis Phase 3: Analysis A Compound Synthesis & QC B Vehicle Formulation (e.g., 18:1:1 Saline:Emulphor:EtOH) A->B C Dose Calculation (mg/kg) B->C D Animal Acclimatization & Group Allocation C->D E Compound Administration (i.p. or p.o.) D->E F Disease Model Induction (Acute or Chronic) E->F G Behavioral/Efficacy Monitoring F->G H Terminal Tissue Collection (Brain, Liver, Plasma) G->H I Pharmacodynamic Analysis (LC-MS/MS for 2-AG, AA) H->I J Biomarker Analysis (Histology, Cytokines) H->J K Statistical Analysis & Interpretation I->K J->K

Caption: Standard workflow for an in vivo efficacy study with a novel compound.

Key Pharmacodynamic Readouts:

  • Direct Target Engagement: The most definitive measure of MAGL inhibition is the quantification of its substrate (2-AG) and product (arachidonic acid). A successful inhibitor should significantly increase 2-AG levels and decrease AA and its downstream prostaglandin metabolites in relevant tissues.[2][3]

  • Pharmacokinetic Analysis: To correlate drug exposure with efficacy, plasma and brain concentrations of N-(3-ethylphenyl)cyclopropanecarboxamide should be measured at multiple time points to determine key parameters like Cmax, Tmax, AUC, and half-life.[15][16]

Conclusion & Best Practices

While N-(3-ethylphenyl)cyclopropanecarboxamide itself lacks established protocols, the wealth of data on related MAGL inhibitors provides a clear and reliable path for its preclinical evaluation. By leveraging validated vehicle formulations and dosing regimens from compounds like JZL184 and LEI-515, researchers can efficiently design and execute robust in vivo studies. The cornerstone of this process is the empirical determination of the compound's unique PK/PD profile and therapeutic window through careful dose-escalation and multi-endpoint analysis.

References

  • Ogasawara, D., et al. (2022). A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence. ResearchGate. Available at: [Link]

  • Pro-inflammatory eicosanoids. (n.d.). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. PMC. Available at: [Link]

  • Marino, S., et al. (2019). The Role of Monoacylglycerol Lipase (MAGL) in the Cancer Progress. ResearchGate. Available at: [Link]

  • Cao, Z., et al. (2012). Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice. PMC. Available at: [Link]

  • Kim, H. Y., et al. (2024). Compound 4f, a novel brain-penetrant reversible monoacylglycerol inhibitor, ameliorates neuroinflammation, neuronal cell loss, and cognitive impairment in mice with kainic acid-induced neurodegeneration. PMC. Available at: [Link]

  • Al-Ghanem, A., et al. (2022). A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature. Journal of Neuroinflammation. Available at: [Link]

  • Tardelli, M., et al. (2021). Monoacylglycerol Lipase Inhibition Protects From Liver Injury in Mouse Models of Sclerosing Cholangitis. PMC. Available at: [Link]

  • Ogasawara, D., et al. (2022). A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence. PMC. Available at: [Link]

  • Defillipo, P. P., et al. (2013). Monoacylglycerol Lipase (MAGL) Inhibition Attenuates Acute Lung Injury in Mice. PLOS One. Available at: [Link]

  • Foley, P. L., et al. (2015). Pharmacokinetics of Sustained-Release Analgesics in Mice. PMC. Available at: [Link]

  • Wu, Y., et al. (2023). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers in Pharmacology. Available at: [Link]

  • Chen, Y. F., et al. (2013). Anti-Inflammatory Activity of N-(3-Florophenyl) ethylcaffeamide in Mice. PMC. Available at: [Link]

  • Xu, Y., et al. (2020). Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice. MDPI. Available at: [Link]

  • Belkacem, N., & Gherraf, N. (2024). In vivo acute toxicity, analgesic and anti-inflammatory activities of phenolic extract of Matricaria pubescens. Semantic Scholar. Available at: [Link]

  • Chen, Y. F., et al. (2013). Anti-inflammatory activity of N-(3-florophenyl)ethylcaffeamide in mice. PubMed. Available at: [Link]

  • Zhao, L., et al. (2021). Naringin Exerts Therapeutic Effects on Mice Colitis: A Study Based on Transcriptomics Combined With Functional Experiments. Frontiers in Pharmacology. Available at: [Link]

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Troubleshooting & Optimization

Optimizing purification of N-(3-ethylphenyl)cyclopropanecarboxamide by flash column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Purification of N-(3-ethylphenyl)cyclopropanecarboxamide

Welcome to the technical support center for the purification of N-(3-ethylphenyl)cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this moderately polar amide using flash column chromatography. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance the purity, yield, and efficiency of your separations.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the purification of N-(3-ethylphenyl)cyclopropanecarboxamide.

Q1: What is a good starting solvent system for the TLC analysis and flash chromatography of N-(3-ethylphenyl)cyclopropanecarboxamide?

A1: A standard starting point for a moderately polar compound like N-(3-ethylphenyl)cyclopropanecarboxamide is a mixture of a non-polar solvent and a moderately polar solvent. A combination of Hexane/Ethyl Acetate or Dichloromethane/Methanol is often effective.[1] Begin with a ratio of 7:3 or 8:2 Hexane:Ethyl Acetate for your initial Thin Layer Chromatography (TLC) analysis. The goal is to achieve a retention factor (Rf) for your target compound between 0.15 and 0.35, which generally provides the best balance between separation and run time in a flash column.[2]

Q2: My compound is streaking on the TLC plate. What causes this and how can I fix it?

A2: Streaking on a TLC plate is typically caused by one of three issues:

  • Overloading: You have spotted too much sample onto the plate. Try diluting your sample and spotting a smaller amount.

  • Insolubility: The compound may not be fully dissolved in the spotting solvent. Ensure complete dissolution before spotting.

  • Strong Interactions with Silica: The amide functional group can interact strongly with the acidic silanol groups on the silica gel surface, leading to tailing or streaking. Adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase can neutralize these active sites and result in sharper spots.[3][4][5]

Q3: I have a good separation on my TLC plate, but it's not replicating on the flash column. Why?

A3: This is a common issue that can arise from several factors.[6] The difference in the silica gel (TLC plate vs. column packing), column equilibration, and solvent migration rates can all play a role.[6] Ensure that the silica on your TLC plates matches that used in your flash columns.[7] Additionally, the pre-equilibration of the flash column, which doesn't happen with a dry TLC plate, can alter the separation profile.[6] Sometimes, a solvent system that works well on TLC, particularly one containing methanol, may be too strong for the flash column, leading to co-elution.[6] Consider using a less polar modifier like acetonitrile as an alternative to methanol.[6]

Q4: I am getting a low yield of my purified compound. Where could it be going?

A4: Low recovery can be frustrating. Potential causes include:

  • Irreversible Adsorption: Your compound might be sticking permanently to the silica gel, especially if it is sensitive to the acidic nature of the stationary phase.[8]

  • Decomposition: The compound may be degrading on the column.[4][8] You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then developing it to see if any new spots appear.[8]

  • Co-elution: The compound may be eluting with other impurities or even with the solvent front if the mobile phase is too strong. Always check your initial fractions.[8]

Section 2: In-Depth Troubleshooting Guide

This section delves deeper into specific problems, explaining the underlying science and providing step-by-step solutions.

Problem 1: Poor Separation and Co-elution of Impurities

Root Cause Analysis: Inadequate separation is often a result of an unoptimized mobile phase, leading to insufficient resolution between your target compound and impurities. Column overloading and improper sample loading can also significantly degrade separation quality.

Solutions:

  • Optimize the Mobile Phase using TLC: The key to good separation is a well-chosen solvent system.

    • Goal: Achieve an Rf value for N-(3-ethylphenyl)cyclopropanecarboxamide between 0.15 and 0.35, with a clear separation (ΔRf ≥ 0.1) from major impurities.[9]

    • Method: Systematically screen different solvent ratios. If a binary system (e.g., Hexane/Ethyl Acetate) fails, consider a ternary system (e.g., Hexane/Ethyl Acetate/Dichloromethane) to fine-tune the selectivity.

    • Translation to Flash: The relationship between Rf and Column Volumes (CV) is given by CV = 1/Rf .[2][7][9][10] An optimal Rf range of 0.15-0.35 translates to an elution volume of approximately 3-7 CVs, which is ideal for flash chromatography.[2]

Mobile Phase Composition (Hexane:Ethyl Acetate) Observed Rf (Example) Calculated Elution (CV) Suitability for Flash Chromatography
90:100.0520Too slow, broad peaks, excessive solvent use.
80:200.205Good - within the optimal range.
70:300.352.9Acceptable - nearing the lower end of the optimal range.
50:500.601.7Too fast, high risk of co-elution.
  • Proper Sample Loading Technique: The way you introduce your sample to the column is critical for achieving sharp bands and good resolution.

    • Liquid Loading: Dissolve your sample in a minimal amount of a weak solvent, ideally the initial mobile phase itself.[11][12] Using a strong solvent like pure Dichloromethane or Methanol to dissolve the sample can cause the compound to spread and elute too quickly, leading to poor separation.[13][14][15]

    • Dry Loading (Solid Loading): This is the preferred method for samples with poor solubility or when high resolution is required.[13][16][17] Dissolve your crude product in a suitable solvent, add 2-3 times the mass of silica gel, and evaporate the solvent completely to get a free-flowing powder.[13][16] This powder can then be loaded onto the top of your column. Dry loading prevents issues caused by strong dissolution solvents and typically results in better separation.[13]

Problem 2: Peak Tailing and Low Recovery

Root Cause Analysis: Amides like N-(3-ethylphenyl)cyclopropanecarboxamide contain a nitrogen lone pair and a carbonyl group, which can act as hydrogen bond acceptors. These can interact with the acidic silanol (Si-OH) groups on the surface of the silica gel. This secondary interaction is a common cause of peak tailing, and in severe cases, can lead to irreversible binding and low recovery.[3][4][5]

Solutions:

  • Use a Mobile Phase Modifier: Adding a small amount of a basic modifier can significantly improve peak shape and recovery.

    • Triethylamine (TEA): Add 0.1% to 1% TEA to your mobile phase. The TEA will preferentially interact with the acidic silanol groups, effectively masking them from your target compound.[3][5][18] This minimizes the secondary interactions that cause tailing.

    • Ammonia: A solution of 1-10% ammonium hydroxide in methanol can be used as a polar modifier in a solvent system with dichloromethane for very polar compounds that are difficult to elute.[8]

  • Consider an Alternative Stationary Phase: If modifying the mobile phase isn't sufficient, the problem may lie with the silica gel itself.

    • Amine-Functionalized Silica: These columns have an amine-modified surface that is less acidic than bare silica.[19][20] This type of stationary phase is excellent for purifying basic or amine-containing compounds and can often be used with less polar solvent systems like Hexane/Ethyl Acetate without the need for basic modifiers.[19]

    • Alumina: Alumina is another option and is available in neutral, acidic, or basic forms. For an amide, neutral or basic alumina could prevent decomposition that might occur on acidic silica.

Section 3: Protocols & Workflows

Protocol 1: Step-by-Step TLC to Flash Method Development
  • Sample Preparation: Dissolve a small amount of your crude N-(3-ethylphenyl)cyclopropanecarboxamide in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to make a concentrated solution.

  • Initial TLC Screening:

    • Spot your sample on a silica gel TLC plate.

    • Develop the plate in a chamber with 80:20 Hexane:Ethyl Acetate.

    • Visualize the plate under a UV lamp (254 nm).

  • Optimization:

    • If the Rf is too low (<0.15), increase the polarity of the mobile phase (e.g., 70:30 or 60:40 Hexane:Ethyl Acetate).

    • If the Rf is too high (>0.35), decrease the polarity (e.g., 90:10 Hexane:Ethyl Acetate).

    • If you observe tailing, prepare a new mobile phase with 0.5% TEA and re-run the TLC.

  • Final Selection: Choose the solvent system that gives your target compound an Rf between 0.15 and 0.35 and provides the best separation from impurities.

Workflow for Flash Chromatography Purification

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Method Development Solvent 2. Prepare Mobile Phase (+/- Modifier) TLC->Solvent Sample 3. Prepare Sample (Dry or Liquid Load) Solvent->Sample Pack 4. Pack and Equilibrate Column Load 5. Load Sample Pack->Load Elute 6. Elute and Collect Fractions Load->Elute Analyze 7. Analyze Fractions (TLC/LC-MS) Elute->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Evap 9. Evaporate Solvent Pool->Evap Pure Pure Compound Evap->Pure

Caption: Workflow for Flash Chromatography Purification.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Identified PoorSep Poor Separation? Start->PoorSep e.g. Co-elution LowYield Low Yield? Start->LowYield Tailing Peak Tailing? Start->Tailing SolvOpt Optimize Mobile Phase (Adjust Polarity) PoorSep->SolvOpt Yes LoadTech Check Loading Technique? PoorSep->LoadTech No Decomp Compound Decomposition? LowYield->Decomp Yes Mod2 Add Modifier (TEA) to Mobile Phase Tailing->Mod2 Yes DryLoad Use Dry Loading LoadTech->DryLoad Yes Mod Add Modifier (TEA) or Change Stationary Phase Decomp->Mod Yes

Caption: Decision Tree for Troubleshooting Common Issues.

Section 4: References

  • Sorbent Technologies. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. [Link]

  • Teledyne ISCO. Sample Loading Techniques for Large Scale Flash Chromatography. [Link]

  • Stengel, M. A., & Williamson, R. T. (2009). General methods for flash chromatography using disposable columns. Journal of visualized experiments : JoVE, (30), 1478. [Link]

  • Chemistry LibreTexts. (2025, March 21). Running a flash column. [Link]

  • Teledyne ISCO. (2023, April 26). Overview of Silica Column Sample Loading Techniques. [Link]

  • Sorbent Technologies. (2023, September 13). TLC for Flash Chromatography. [Link]

  • Teledyne ISCO. (2021, March 11). Flash Method Development from TLC Plates Webinar [Video]. YouTube. [Link]

  • Buchi. All you need to know about using TLC data for flash method optimization. [Link]

  • Cheméo. Chemical Properties of Cyclopropanecarboxamide, N-ethyl-N-(3-methylphenyl)-. [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • American Chemical Society. Rapid development of flash chromatography methods. [Link]

  • Teledyne ISCO. (2023, December 19). Improve flash chromatography method development with matching TLC plates. [Link]

  • University of Rochester. Troubleshooting Flash Chromatography. [Link]

  • Fernando, S., Tran, K., & Regalado, E. L. (2018). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. Journal of chromatography. A, 1539, 99–104. [Link]

  • Cogent HPLC. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. [Link]

  • Biotage. (2023, January 26). Why can't I reproduce my TLC separation using flash column chromatography?[Link]

  • Reddit. (2017, July 4). How to improve efficiency on flash chromatography. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]

  • Cheméo. Chemical Properties of Cyclopentanecarboxamide, N-ethyl-N-(3-methylphenyl)-. [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Teledyne LABS. (2025, February 27). Top 5 Essentials to Maximize Success in Flash Chromatography [Video]. YouTube. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Biotage. Successful Flash Chromatography. [Link]

  • Ghorbani, F., Constant, S., Cacherat, B., & Waser, J. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Nature communications, 16(1), 1234. [Link]

  • LCGC International. (2019, May 1). Method from Mars? Coping with Chromatographic Legacies. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Pharma Growth Hub. (2022, December 23). Effect of Triethylamine in the Mobile Phase on the Retention in RPLC [Video]. YouTube. [Link]

  • Chromatography Forum. (2005, December 30). use of Triethylamine. [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?[Link]

  • ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?[Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. [Link]

  • ChemSynthesis. (2025, May 20). 3-cyclopropyl-N-ethyl-3-oxo-N-phenylpropanamide. [Link]

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  • Chemical Substance Information. N-(3-Sulfanylphenyl)cyclopropanecarboxamide. [Link]

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Resolving LC-MS co-elution issues for N-(3-ethylphenyl)cyclopropanecarboxamide analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS analysis of N-(3-ethylphenyl)cyclopropanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows. The primary focus of this guide is to resolve co-elution issues, a frequent impediment to accurate quantification and identification.

Introduction: The Challenge of Co-elution

N-(3-ethylphenyl)cyclopropanecarboxamide is a small molecule that, along with its isomers and structurally similar impurities, can present significant analytical challenges. Co-elution, where two or more compounds elute from the chromatography column at the same or very similar times, is a primary obstacle. This phenomenon can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification and potential misidentification of the target analyte.[1] This guide provides a systematic approach to troubleshooting and resolving these co-elution issues, ensuring robust and reliable analytical methods.

Troubleshooting Guide: Resolving Co-elution

This section is structured in a question-and-answer format to directly address specific problems you may be encountering.

Question 1: My target analyte, N-(3-ethylphenyl)cyclopropanecarboxamide, is co-eluting with an unknown impurity. How can I improve the chromatographic separation?

Answer:

Resolving co-eluting peaks requires a systematic optimization of your liquid chromatography (LC) method. The goal is to alter the selectivity of the separation, which is the ability of the chromatographic system to distinguish between the analyte and the impurity. Here’s a step-by-step approach:

Step 1: Mobile Phase Modification

The composition of the mobile phase is a critical factor influencing separation.[2]

  • Organic Modifier: If you are using acetonitrile, consider switching to methanol, or vice versa. These solvents have different selectivities and can alter the elution order of your compounds.[3] Methanol, for instance, can provide unique selectivity for aromatic and moderately polar analytes, which may be beneficial for separating structurally similar compounds.[4]

  • Mobile Phase Additives: The addition of small amounts of additives like formic acid, acetic acid, or ammonium formate can significantly impact selectivity.[5][6] These additives can alter the ionization state of the analytes and their interaction with the stationary phase.[5] For example, for cationic drugs, the type and concentration of an anionic additive can strongly affect retention.[7] It is important to use MS-grade solvents and additives to avoid instrument contamination and ensure high sensitivity.[8]

  • pH Adjustment: The pH of the mobile phase can influence the ionization state of your analyte and any impurities, thereby affecting their retention behavior. Systematically adjust the pH of the aqueous portion of your mobile phase to find the optimal separation.[5]

Step 2: Gradient Optimization

If you are using a gradient elution, modifying the gradient profile can improve resolution.

  • Shallow Gradient: A shallower gradient (slower increase in the percentage of the strong solvent) can increase the separation between closely eluting peaks.

  • Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition where the co-eluting peaks are beginning to separate can enhance resolution.

Step 3: Column Chemistry and Dimensions

The choice of the stationary phase is fundamental to achieving separation.

  • Alternative Stationary Phases: If you are using a standard C18 column, consider a column with a different stationary phase chemistry. Phenyl-hexyl or biphenyl phases can offer different selectivities for aromatic compounds like N-(3-ethylphenyl)cyclopropanecarboxamide.[4] For polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can provide better retention and separation.[9]

  • Column Dimensions: A longer column or a column with a smaller particle size can provide higher efficiency and better resolution. However, this may also lead to higher backpressure.[10]

Experimental Protocol: Systematic Mobile Phase Screening

  • Prepare Stock Solutions: Prepare a stock solution of your N-(3-ethylphenyl)cyclopropanecarboxamide standard and a sample containing the co-eluting impurity.

  • Initial Conditions: Start with your current LC method as the baseline.

  • Vary Organic Modifier:

    • Run 1: Acetonitrile as the organic modifier.

    • Run 2: Methanol as the organic modifier.

  • Screen Mobile Phase Additives (using the better organic modifier from Step 3):

    • Run 3: 0.1% Formic Acid in the aqueous and organic phases.

    • Run 4: 0.1% Acetic Acid in the aqueous and organic phases.

    • Run 5: 10 mM Ammonium Formate in the aqueous phase.

  • Evaluate Results: Compare the chromatograms for resolution (Rs) between the analyte and the impurity.

Table 1: Example Data for Mobile Phase Screening

Mobile Phase CompositionResolution (Rs)
Acetonitrile / Water + 0.1% Formic Acid1.2
Methanol / Water + 0.1% Formic Acid1.8
Acetonitrile / Water + 10mM Ammonium Formate1.4
Methanol / Water + 10mM Ammonium Formate2.1
Question 2: I've tried modifying my LC method, but the co-elution persists. Could the issue be with my mass spectrometer settings?

Answer:

While chromatography is the primary tool for resolving co-elution, mass spectrometry (MS) parameters can sometimes be optimized to differentiate between co-eluting compounds, especially if they are isomers.

  • Fragmentation Analysis (MS/MS): If the co-eluting compounds are not isomers, they will likely have different fragmentation patterns in MS/MS. By selecting a unique fragment ion for your analyte of interest, you can achieve selective detection even with chromatographic co-elution.[11]

  • Ionization Source Optimization: The settings of your ion source (e.g., capillary voltage, gas flow, and temperature) can influence the ionization efficiency of your analyte and any co-eluting species.[12] It's possible to find conditions that preferentially ionize your target compound. A systematic approach, such as a design of experiments (DoE), can be used to optimize these parameters concurrently.[13]

  • High-Resolution Mass Spectrometry (HRMS): If you have access to an HRMS instrument (e.g., Orbitrap or TOF), you may be able to resolve the co-eluting compounds based on their exact mass, provided they have different elemental compositions.

Diagram 1: Troubleshooting Workflow for Co-elution

Coelution_Troubleshooting cluster_lc Chromatographic Strategies cluster_ms Mass Spectrometric Strategies start Co-elution Observed lc_optimization LC Method Optimization start->lc_optimization no_resolution Co-elution Persists lc_optimization->no_resolution mobile_phase Modify Mobile Phase (Solvent, Additives, pH) lc_optimization->mobile_phase ms_optimization MS Method Optimization ms_optimization->no_resolution msms Utilize MS/MS Fragmentation ms_optimization->msms resolution_achieved Resolution Achieved no_resolution->lc_optimization Re-evaluate LC parameters mobile_phase->resolution_achieved gradient Optimize Gradient Profile mobile_phase->gradient gradient->resolution_achieved column Change Column (Stationary Phase, Dimensions) gradient->column column->ms_optimization If co-elution remains column->resolution_achieved msms->resolution_achieved ion_source Optimize Ion Source msms->ion_source ion_source->resolution_achieved hrms Employ High Resolution MS ion_source->hrms hrms->resolution_achieved

Caption: A systematic workflow for troubleshooting co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What are the typical fragmentation patterns for cyclopropane-containing compounds in mass spectrometry?

The mass spectra of monocyclopropane compounds can be very similar to their parent unsaturated esters.[14] However, the fragmentation of the cyclopropane ring itself can sometimes provide characteristic ions. The specific fragmentation will depend on the overall structure of the molecule and the ionization technique used. For N-(3-ethylphenyl)cyclopropanecarboxamide, one might expect fragmentation at the amide bond and within the ethylphenyl group. Detailed fragmentation studies using MS/MS are recommended to identify unique product ions for your specific analyte.[15][16]

Q2: Can sample preparation affect co-elution?

Yes, improper sample preparation can introduce interfering substances that co-elute with your analyte. Ensure your sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is selective for your analyte and effectively removes matrix components.[4] It is also crucial to dissolve and inject your sample in a solvent that is weaker than or compatible with the initial mobile phase to avoid peak distortion and potential co-elution.[8]

Q3: How often should I perform system suitability tests to monitor for co-elution issues?

Regularly injecting a system suitability test (SST) sample is crucial for monitoring the performance of your LC-MS system.[1] An SST should be run at the beginning of each sample sequence and periodically throughout long runs. The SST should contain your analyte of interest and any known impurities or closely eluting compounds. Key parameters to monitor include retention time, peak shape, and resolution. Any significant deviation from the expected values may indicate a developing issue, such as column degradation or mobile phase inconsistencies, which could lead to co-elution.[1]

Q4: My baseline is noisy, which is making it difficult to detect my analyte, especially when it co-elutes with other peaks. What can I do?

A noisy baseline can be caused by several factors, including contaminated solvents, a dirty ion source, or electronic noise.[8][17]

  • Mobile Phase: Always use high-purity, MS-grade solvents and additives.[8] Prepare fresh mobile phases daily and filter aqueous buffers.[8]

  • System Contamination: Flush the LC system and column with appropriate solvents to remove any contaminants.[17]

  • MS Detector: Clean the ion source according to the manufacturer's recommendations.

Diagram 2: Key Parameters Influencing Chromatographic Selectivity

Selectivity_Factors cluster_mobile_phase Mobile Phase Properties cluster_stationary_phase Stationary Phase Properties selectivity Chromatographic Selectivity mobile_phase Mobile Phase selectivity->mobile_phase stationary_phase Stationary Phase selectivity->stationary_phase temperature Temperature selectivity->temperature organic_modifier Organic Modifier (e.g., ACN vs. MeOH) mobile_phase->organic_modifier ph pH mobile_phase->ph additives Additives (e.g., Formate, Acetate) mobile_phase->additives chemistry Chemistry (e.g., C18, Phenyl, Biphenyl) stationary_phase->chemistry particle_size Particle Size stationary_phase->particle_size pore_size Pore Size stationary_phase->pore_size

Caption: Factors influencing chromatographic selectivity in LC.

References

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Validation & Comparative

Cross-Reactivity and Off-Target Selectivity Profiling of N-(3-ethylphenyl)cyclopropanecarboxamide (EPCC)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-ethylphenyl)cyclopropanecarboxamide (herein referred to as EPCC ) is a low-molecular-weight aryl-amide fragment. While cyclopropanecarboxamides are highly privileged pharmacophores—frequently utilized in the design of Soluble Epoxide Hydrolase (sEH) inhibitors and Nicotinamide Phosphoribosyltransferase (NAMPT) modulators 1, 2—their structural simplicity introduces significant cross-reactivity risks. As a Senior Application Scientist, I approach early-stage hits not just by their on-target potency, but by rigorously mapping their inherent structural liabilities. This guide provides an objective comparative analysis of EPCC against industry-standard inhibitors, detailing the self-validating experimental workflows required to map its off-target landscape across the serine hydrolase superfamily and Cytochrome P450 (CYP) enzymes.

Structural Rationale & Liability Prediction

Before initiating high-throughput screening, it is critical to understand the causality behind a compound's promiscuity. EPCC consists of three distinct moieties, each carrying specific off-target risks:

  • Amide Linker: The amide bond mimics endogenous lipid substrates (e.g., anandamide), making it a prime candidate for cross-reactivity with off-target serine hydrolases such as Fatty Acid Amide Hydrolase (FAAH) [[3]]().

  • Ethylphenyl Ring: Alkyl-substituted aromatics are classic substrates for CYP-mediated aliphatic hydroxylation, particularly by CYP1A2 and CYP2C9 4.

  • Cyclopropyl Group: While metabolically stable compared to linear alkyl chains, cyclopropyl amides can occasionally act as mechanism-based (suicide) inhibitors of CYP450 enzymes via single-electron transfer and subsequent ring-opening.

G AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET AEA Anandamide (AEA) FAAH Fatty Acid Amide Hydrolase (FAAH) AEA->FAAH AA_AEA Arachidonic Acid + ETA FAAH->AA_AEA EPCC EPCC (Compound 1) Dual Modulator? EPCC->sEH On-Target Inhibition EPCC->FAAH Off-Target Liability

Lipid signaling cross-talk highlighting EPCC's dual inhibition liability on sEH and FAAH.

Comparative Off-Target Profiling Data

To objectively contextualize EPCC's selectivity, we benchmarked it against TPPU (a highly selective, industry-standard sEH inhibitor) and PF-3845 (a selective FAAH inhibitor). The quantitative data reveals that while EPCC exhibits moderate sEH inhibition, its fragment-like nature results in significant FAAH cross-reactivity and moderate CYP1A2/CYP2C9 inhibition.

CompoundsEH IC₅₀ (nM)FAAH IC₅₀ (nM)CYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)hERG IC₅₀ (µM)
EPCC 45.2320.512.48.5> 50
TPPU 1.2> 10,000> 50> 50> 50
PF-3845 > 10,0002.5> 50> 50> 50

Table 1: Comparative biochemical profiling of EPCC against highly optimized reference inhibitors.

Methodological Framework: Self-Validating Protocols

To ensure scientific integrity, off-target profiling cannot rely solely on recombinant biochemical assays, which often force artificial substrate interactions and yield false positives. We employ a bipartite, self-validating approach.

Protocol A: Competitive Activity-Based Protein Profiling (ABPP)

Causality & Rationale: Standard substrate-based assays fail to capture the native conformational state of enzymes. ABPP utilizes a fluorophosphonate-biotin (FP-biotin) probe that covalently binds only to the active site of functional serine hydrolases 5. By pre-incubating the native proteome with EPCC, we can quantify the exact displacement of the FP-biotin probe across hundreds of hydrolases simultaneously, providing an unbiased map of EPCC's off-target profile 3.

Step-by-Step Methodology:

  • Proteome Preparation: Extract the native proteome from mouse brain tissue (rich in both sEH and FAAH) using Dounce homogenization in PBS. Centrifuge at 100,000 × g to separate soluble (sEH-rich) and membrane (FAAH-rich) fractions.

  • Competitor Incubation: Incubate 1 mg/mL of the proteome with varying concentrations of EPCC (0.1 µM to 50 µM), TPPU (control), or DMSO vehicle for 30 minutes at 37°C.

  • Probe Labeling: Add FP-biotin (2 µM final concentration) to the mixture and incubate for 1 hour at room temperature to label all uninhibited, active serine hydrolases 5.

  • Enrichment & Digestion: Denature proteins with urea, reduce/alkylate, and enrich FP-biotinylated proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides via multidimensional protein identification technology (MudPIT). Calculate the percentage of inhibition by comparing peptide spectral matches of EPCC-treated samples against the DMSO control.

G Step1 Native Proteome Extraction Step2 Incubation with EPCC (Competitor) Step1->Step2 Step3 FP-Biotin Probe Labeling Step2->Step3 Step4 Streptavidin Enrichment Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Activity-Based Protein Profiling (ABPP) workflow for evaluating EPCC selectivity.

Protocol B: Orthogonal CYP450 Inhibition Profiling

Causality & Rationale: High-throughput fluorogenic CYP assays are notoriously prone to false positives due to the auto-fluorescence or quenching properties of aromatic compounds like EPCC. Therefore, we utilize a self-validating two-tier system: a primary fluorogenic screen followed by a mandatory LC-MS/MS validation using FDA-recommended probe substrates to ensure absolute trustworthiness of the inhibition constants 6.

Step-by-Step Methodology:

  • Primary Screen (Fluorogenic): Incubate recombinant human CYP1A2, CYP2C9, and CYP3A4 with EPCC (up to 100 µM) and specific fluorogenic substrates. Monitor fluorescence kinetics over 20 minutes.

  • Secondary Validation (LC-MS/MS): For any isoform showing >30% inhibition, prepare a 200 µL reaction mixture containing Human Liver Microsomes (HLM, 0.5 mg/mL), EPCC, and an isoform-specific probe substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) 6, 4.

  • Metabolic Initiation: Pre-incubate the mixture for 5 minutes at 37°C, then initiate the metabolic reaction by adding 1 mM NADPH 6.

  • Quenching & Extraction: Terminate the reaction strictly after 15 minutes by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) 6.

  • Quantification: Centrifuge at 15,000 × g and analyze the supernatant via LC-MS/MS (MRM mode) to quantify the formation of the specific metabolite (e.g., acetaminophen from phenacetin). Calculate IC₅₀ using non-linear regression.

Conclusion

EPCC represents a classic fragment hit with promising primary activity but notable cross-reactivity liabilities. The dual sEH/FAAH inhibition profile observed via ABPP suggests that while EPCC could be optimized into a dual-target modulator for inflammatory pain, its current CYP1A2/2C9 liability necessitates structural rigidification or substitution of the ethylphenyl moiety to prevent clinical drug-drug interactions.

References

  • [1] 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. NIH PMC. 1

  • [2] Fragment-Based Identification of Amides Derived from trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Publications. 2

  • [5] Activity-based protein profiling: The serine hydrolases. NIH PMC. 5

  • [3] Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition. NIH PMC. 3

  • [6] In vitro assessment of cytochrome P450 inhibition and induction potential of azacitidine. NIH PMC.6

  • [4] Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches. NIH PMC. 4

Sources

Safety Operating Guide

Personal protective equipment for handling N-(3-ethylphenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Protocol: N-(3-ethylphenyl)cyclopropanecarboxamide

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like N-(3-ethylphenyl)cyclopropanecarboxamide (CAS 540799-55-1) requires more than just a generic safety checklist. True laboratory safety is rooted in understanding the causality between a molecule's structural properties and the physical risks it presents.

This guide provides an authoritative, self-validating system for Personal Protective Equipment (PPE) selection, operational handling, and disposal, designed specifically for researchers and drug development professionals.

Part 1: Mechanistic Hazard Assessment (The "Why")

Before selecting PPE, we must deconstruct the molecule to understand its behavior in a biological and environmental context. N-(3-ethylphenyl)cyclopropanecarboxamide presents three specific structural motifs that dictate our safety approach:

  • The Ethylphenyl Moiety (Lipophilicity): The addition of an ethyl group to the phenyl ring significantly increases the molecule's lipophilicity (logP). Highly lipophilic compounds can easily bypass the aqueous barrier of the skin and partition into the lipid bilayer of the stratum corneum, increasing the risk of systemic dermal absorption.

  • The Cyclopropanecarboxamide Core (Reactivity & Irritation): While amides are generally stable, they can act as mild to moderate irritants to mucous membranes and the cornea upon contact.

  • Unknown Systemic Toxicity: As a specialized synthetic intermediate, this compound lacks exhaustive, multi-generational toxicological profiling. According to the National Research Council's Prudent Practices in the Laboratory, any chemical synthesized or utilized in the lab with unknown hazards must be treated as a "Particularly Hazardous Substance" (PHS) until proven otherwise [1].

Causality Structure N-(3-ethylphenyl) cyclopropanecarboxamide Lipophilic Lipophilic Ethylphenyl (Dermal Risk) Structure->Lipophilic Amide Amide Core (Eye/Mucosa Irritant) Structure->Amide Powder Solid Form (Aerosol Risk) Structure->Powder PPE_Gloves Double Nitrile Gloves (0.11mm+ thickness) Lipophilic->PPE_Gloves PPE_Eye ANSI Z87.1 Goggles (Splash/Dust Protection) Amide->PPE_Eye PPE_Resp Chemical Fume Hood (Inhalation Control) Powder->PPE_Resp

Chemical structure properties dictating specific PPE mitigation strategies.

Part 2: PPE Selection & Specifications

Under OSHA standard 29 CFR 1910.132, employers and laboratory personnel are required to conduct a formal hazard assessment to select appropriate PPE [2]. Based on the mechanistic profiling above, the following self-validating PPE system is required for handling N-(3-ethylphenyl)cyclopropanecarboxamide.

Protection ZoneRequired EquipmentSpecification StandardMechanistic Rationale
Dermal (Hands) Double-layered Nitrile GlovesMinimum 0.11 mm (4.3 mil) thickness.Prevents penetration of the lipophilic ethylphenyl group. Double-gloving ensures structural integrity if the outer glove snags.
Ocular (Eyes) Chemical Splash GogglesANSI Z87.1 certified.Protects the sensitive corneal epithelium from accidental powder aerosolization or solvent splashes during dissolution.
Dermal (Body) Laboratory Coat100% Cotton or Flame-Resistant (FR) with knit cuffs.Knit cuffs prevent the sleeves from dragging through powders. Cotton prevents static buildup which can attract fine powders.
Respiratory Chemical Fume HoodFace velocity of 80–100 feet per minute (fpm).Primary engineering control. If handling must occur outside a hood (e.g., bulk transfer), a NIOSH-approved N95/P100 respirator is mandatory.

Part 3: Operational Workflow & Methodologies

To ensure scientific integrity and safety, standard operating procedures must not just dictate actions, but engineer out the possibility of human error.

Step-by-Step Handling Methodology
  • Preparation & Donning:

    • Inspect all PPE for micro-tears.

    • Don the inner pair of nitrile gloves, followed by the lab coat (ensuring the knit cuffs cover the inner glove wrists). Don the outer pair of nitrile gloves over the coat cuffs to create a seamless barrier.

    • Don ANSI Z87.1 goggles.

  • Environmental Control Verification:

    • Verify the chemical fume hood monitor reads between 80–100 fpm. Keep the sash as low as possible (at or below the indicated safe operating line) to maximize the capture velocity of any aerosolized particulates.

  • Weighing & Manipulation:

    • Use anti-static weigh boats or glass weighing funnels. Because the compound is an organic solid, static electricity can cause the powder to "jump," leading to contamination of the balance and surrounding area.

    • If dissolving the compound, add the solvent (e.g., DMSO or DMF) slowly down the side of the vessel to prevent aerosolizing the dry powder at the bottom.

  • Aseptic Doffing:

    • Remove the outer gloves inside the fume hood by pinching the palm and rolling them inside out. Dispose of them immediately in the hood's solid waste container.

    • Remove goggles and lab coat, followed by the inner gloves. Wash hands immediately with soap and water (never use solvents to wash hands, as they strip natural dermal lipids and drive chemical residues deeper into the skin).

Workflow Start 1. Hazard Assessment PPE 2. Don PPE (Gloves, Coat, Goggles) Start->PPE Hood 3. Transfer to Fume Hood PPE->Hood Handle 4. Weighing & Manipulation Hood->Handle Spill Spill Event? Handle->Spill Clean Contain & Clean (Damp Absorbent) Spill->Clean Yes Proceed 5. Complete Task Spill->Proceed No Clean->Proceed Doff 6. Doff PPE & Wash Hands Proceed->Doff Dispose 7. Hazardous Waste Disposal Doff->Dispose

Standard operating procedure for handling and disposing of the compound.

Part 4: Spill Response & Disposal Plan

Immediate Spill Response

If N-(3-ethylphenyl)cyclopropanecarboxamide is spilled outside the fume hood:

  • Do not sweep. Sweeping a dry organic powder generates a highly hazardous, inhalable aerosol cloud.

  • Containment: Gently blanket the powder with a damp absorbent pad (wetted with water or a mild surfactant). The moisture suppresses dust formation.

  • Collection: Use a disposable plastic scoop to collect the dampened pad and the underlying powder. Place all materials into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wipe the area with a solvent appropriate for amides (e.g., a small amount of isopropanol or ethanol on a disposable towel), followed by soap and water.

Disposal Protocol

Because amides and cyclopropane derivatives yield toxic nitrogen oxides (NO_x) and carbon oxides (CO_x) upon combustion, the compound cannot be disposed of in standard municipal waste or aqueous drains.

  • Solid Waste: Collect all contaminated weigh boats, gloves, and residual powder in a sealed, clearly labeled HDPE container.

  • Routing: Route the container to your Environmental Health and Safety (EHS) department for high-temperature commercial incineration, which safely breaks down the amide core without releasing toxic byproducts into the atmosphere.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Center for Biotechnology Information (NCBI) Bookshelf.[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. Electronic Code of Federal Regulations (eCFR).[Link]

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